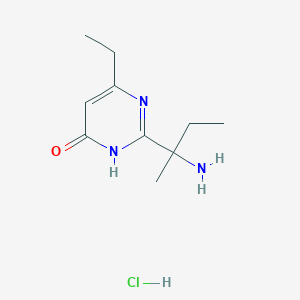
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride (6-AMC-2CB-DHP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a selective agonist of the serotonin 5-HT2A receptor, and is a potent agonist of the 5-HT2B receptor. 6-AMC-2CB-DHP has a high affinity for the 5-HT2A and 5-HT2B receptors, and is a useful tool for studying the effects of serotonin receptor activation in the brain.
Applications De Recherche Scientifique
Synthesis Methods
- An efficient synthesis method for new 3,4-dihydropyrimidin-2-ones, which include the chemical structure of interest, has been developed using a microwave-assisted Biginelli-like reaction. This method involves a three-component, one-pot condensation process, indicating a potential pathway for synthesizing this compound (Kefayati, Fakhriyannejad, & Mohammadi, 2009).
- Another study reported the synthesis of 3,4-dihydropyrimidin-2-thiones derivatized by the alkaloid cytisine, achieved through Mannich aminomethylation. This research may inform the synthesis processes for related compounds (Kulakov, 2011).
Biological Activity
- Research on the antimicrobial activity of certain 3,4-dihydropyrimidin-2-thione aminomethylene derivatives based on the alkaloid cytisine has been conducted, with one product showing pronounced activity. This could suggest potential applications in antimicrobial treatments (Kulakov, 2011).
Pharmacological Properties
- A study on the synthesis of novel functionalized derivatives of 5-Nitro-3,4-dihydropyrimidin-2(1H)-one, which shares a similar structure, detailed the creation of compounds with potential pharmaceutical applications. These derivatives may have implications for the development of new drugs (Sukach et al., 2007).
- The research on 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3, 4-dihydropyrimidin-4(3H)-ones explored their potential as inhibitors of HIV-1 reverse transcriptase, indicating the compound's relevance in antiviral research (Mai et al., 1999).
Propriétés
IUPAC Name |
4-(aminomethyl)-2-cyclobutyl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-7-4-8(13)12-9(11-7)6-2-1-3-6;;/h4,6H,1-3,5,10H2,(H,11,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXODUOBZYQEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC(=O)N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)



![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)

